molecular formula C20H26N4O3 B3000182 N-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]cyclohexanecarboxamide CAS No. 433251-98-0

N-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]cyclohexanecarboxamide

Cat. No.: B3000182
CAS No.: 433251-98-0
M. Wt: 370.453
InChI Key: UIAWTVNJMTULIU-UHFFFAOYSA-N
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Description

N-[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]cyclohexanecarboxamide is a chemical compound with the CAS registry number 433251-98-0 . It has a molecular formula of C20H26N4O3 and a molecular weight of 370.45 g/mol . Its structure features a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group, a scaffold derived from antipyrine, which was the first pyrazolone derivative used in the management of pain and inflammation . This core structure is known to be of significant interest in medicinal chemistry research, with derivatives reported to exhibit a broad spectrum of bioactive properties, including analgesic, anti-inflammatory, anticancer, and antimicrobial activities . The compound is offered with a guaranteed purity of 90% or higher and is available for purchase in milligram quantities for research purposes . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the product's material safety data sheet (MSDS) prior to handling.

Properties

IUPAC Name

N-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-14-18(20(27)24(23(14)2)16-11-7-4-8-12-16)22-17(25)13-21-19(26)15-9-5-3-6-10-15/h4,7-8,11-12,15H,3,5-6,9-10,13H2,1-2H3,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAWTVNJMTULIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CNC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]cyclohexanecarboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyrazole Ring : The core structure includes a pyrazole moiety, which is known for various biological activities.
  • Cyclohexanecarboxamide : This component contributes to the compound's stability and hydrophobic characteristics.

Molecular Formula

The molecular formula for this compound is C17H22N4O3C_{17}H_{22}N_{4}O_{3}, with a molecular weight of approximately 318.39 g/mol.

Anticancer Properties

Research indicates that compounds containing pyrazole derivatives exhibit anticancer properties. Specifically, studies have shown that this compound can induce apoptosis in various cancer cell lines.

Case Study Example

In a study published in PubMed, the compound was tested against human cancer cell lines, demonstrating a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of oxidative stress and subsequent activation of apoptotic pathways .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Mechanistic Insights

In vitro studies have shown that this compound inhibits COX-2 activity by competing with arachidonic acid for binding sites, thereby reducing prostaglandin synthesis .

Antimicrobial Activity

Preliminary investigations into the antimicrobial effects of this compound have yielded promising results. It has shown activity against various bacterial strains, suggesting potential applications in treating infections.

Research Findings

A study demonstrated that at a concentration of 50 µg/mL, the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReference
AnticancerSignificantInduction of apoptosis via oxidative stress
Anti-inflammatoryModerateInhibition of COX enzymes
AntimicrobialEffectiveBactericidal activity against specific strains

Comparison with Similar Compounds

Key Observations:

  • Cyclohexanecarboxamide vs. Aromatic Substituents : The aliphatic cyclohexane group in the target compound likely enhances lipophilicity compared to aromatic substituents (e.g., 4-nitrophenyl or dichlorophenyl), which could improve membrane permeability but reduce crystallinity due to weaker π-π interactions .
  • Electron-Withdrawing Groups : The 4-nitrophenyl derivative forms robust intermolecular N–H⋯O hydrogen bonds, creating a 2D supramolecular network (R₂²(10) motifs) . In contrast, the dichlorophenyl analog exhibits steric hindrance, resulting in larger dihedral angles (80.70° between amide and dichlorophenyl planes) and distinct crystal packing .
  • Halogenated vs.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns vary significantly across analogs:

  • 4-Nitrophenyl Derivative : N–H⋯O bonds between the pyrazole amide and nitro groups stabilize a 2D network along the [100] and [001] axes .
  • Dichlorophenyl Derivative : R₂²(10) dimeric motifs via N–H⋯O bonds, with additional weak C–H⋯O interactions extending the lattice .
  • Cyclohexanecarboxamide Target : The cyclohexane group may disrupt planar stacking, favoring weaker van der Waals interactions over directional hydrogen bonds.

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